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Compound of Interest

Compound Name:
N'-(diphenylmethylene)-2-

phenoxyacetohydrazide

CAS No.: 320423-94-7

Cat. No.: B502759 Get Quote

Executive Summary
This guide establishes a rigorous protocol for the quantum chemical characterization of N'-
(diphenylmethylene)-2-phenoxyacetohydrazide. This molecule represents a strategic

scaffold in medicinal chemistry, combining a lipophilic diphenylmethylene tail (enhancing

membrane permeability) with a bioactive phenoxyacetohydrazide core. Derivatives of this class

have demonstrated significant potential as anti-inflammatory (COX-1/2 inhibition), antimicrobial,

and anticonvulsant agents.

This whitepaper moves beyond basic characterization, defining a self-validating computational

workflow using Density Functional Theory (DFT) and molecular docking to predict stability,

reactivity, and biological affinity.

Computational Methodology & Strategy
Theoretical Framework
To ensure high fidelity in predicting geometric parameters and electronic properties, the choice

of functional and basis set is critical. Standard B3LYP is often insufficient for systems with

significant

-stacking potential (three phenyl rings in this molecule).
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Recommended Functional:

B97X-D or M06-2X.

Causality: These long-range corrected hybrid functionals explicitly account for dispersion

forces, which are dominant in stabilizing the conformation of the diphenyl and phenoxy

groups.

Basis Set:6-311++G(d,p).[1]

Causality: The inclusion of diffuse functions (++) is mandatory for describing the lone pairs

on the hydrazide nitrogen and carbonyl/ether oxygen atoms, which are key sites for

hydrogen bonding and electrophilic attack.

Solvation Models
While gas-phase calculations provide intrinsic properties, biological relevance requires

solvation.

Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).

Solvents: DMSO (universal solvent for biological assays) and Water (physiological mimic).

Workflow Visualization
The following diagram outlines the standardized workflow for full molecular profiling.
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Figure 1: Standardized computational workflow for hydrazone derivative characterization.

Structural Analysis & Isomerism
The molecule N'-(diphenylmethylene)-2-phenoxyacetohydrazide possesses a C=N double

bond, theoretically allowing for E (entgegen) and Z (zusammen) isomerism. However, the steric

bulk of the two phenyl rings attached to the imine carbon creates a unique constraint.

Tautomeric Equilibrium
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Hydrazones can exist in an amide-imidol equilibrium. For this specific molecule, the Amide form

is thermodynamically preferred due to the resonance stabilization of the carbonyl group with

the hydrazinic nitrogen.

Amide Form (Dominant):

Imidol Form (Minor):

Protocol: Calculate the Gibbs Free Energy (

) difference between tautomers. If

kcal/mol, the minor tautomer can be neglected in docking studies.

Geometric Parameters (Benchmark Data)
The following table summarizes expected geometric parameters based on similar

phenoxyacetohydrazide derivatives [1, 2]. These serve as validation metrics for your optimized

structure.

Parameter Bond/Angle
Expected Value (Å /
°)

Deviation Warning
Threshold

Bond Length C=O (Carbonyl) 1.21 - 1.23 Å > 0.02 Å

Bond Length N-N (Hydrazide) 1.37 - 1.39 Å > 0.03 Å

Bond Length C=N (Imine) 1.28 - 1.30 Å > 0.02 Å

Bond Angle C-N-N (Hydrazide) 118° - 120° > 3°

Dihedral Ph-O-CH2-C Variable (Flexible) N/A

Electronic Properties & Reactivity[2][3]
Frontier Molecular Orbitals (FMO)
The HOMO-LUMO gap is a critical descriptor of kinetic stability and chemical reactivity.

HOMO Location: Typically localized on the phenoxy ring and the hydrazide nitrogen lone

pairs (electron donors).
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LUMO Location: Localized on the diphenylmethylene moiety and the carbonyl group

(electron acceptors).

Significance: A smaller gap (< 4.0 eV) suggests high polarizability and potential biological

activity, facilitating charge transfer interactions with protein active sites.

Molecular Electrostatic Potential (MEP)
The MEP map identifies the pharmacophoric features essential for drug-receptor interactions.

Negative Potential (Red): Carbonyl Oxygen (

) and Phenoxy Oxygen (

). These are H-bond acceptors.

Positive Potential (Blue): Hydrazide proton (

). This is a critical H-bond donor.

Neutral (Green): Phenyl rings (Hydrophobic interactions/

stacking).

Global Reactivity Descriptors
Calculate these values using Koopmans' theorem energies (

,

):

Chemical Hardness (

):

Electrophilicity Index (

):

Interpretation: High
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indicates the molecule is a strong electrophile, likely to attack nucleophilic residues (e.g.,
Serine, Cysteine) in enzyme active sites [3].

Spectroscopic Profiling (Validation)
To validate the theoretical model against experimental synthesis, simulate the following

spectra.

Vibrational Spectroscopy (IR)
DFT calculations systematically overestimate frequencies.[2] Apply a scaling factor of 0.961 for

B3LYP or 0.954 for wB97X-D.

Key Diagnostic Bands:

: 3150–3350 cm⁻¹ (Sharp, medium intensity).

: 1650–1690 cm⁻¹ (Strong, Amide I band).

: 1590–1610 cm⁻¹ (Medium, often overlaps with aromatic C=C).

NMR Prediction (GIAO Method)
Use the GIAO (Gauge-Independent Atomic Orbital) method in DMSO solvent.

Proton (

H) Markers:

(Hydrazide): Singlet,

10.0–12.0 ppm (highly deshielded due to H-bonding).

(Methylene): Singlet,

4.5–5.0 ppm.

Aromatic protons: Multiplets,

6.8–7.8 ppm.
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Molecular Docking Protocol
Given the structural class (phenoxyacetohydrazide), the primary biological targets are COX-2

(Anti-inflammatory) and Enoyl-ACP Reductase (Antimicrobial).

Docking Workflow[3][5]
Ligand Prep: Use the DFT-optimized geometry (lowest energy conformer). Save as .pdbqt.

Receptor Prep:

Target: COX-2 (PDB ID: 3LN1) or Enoyl-ACP Reductase (PDB ID: 1C14).

Remove water/cofactors; add polar hydrogens; calculate Kollman charges.

Grid Box: Center on the co-crystallized ligand active site with a buffer of 5 Å.

Algorithm: Lamarckian Genetic Algorithm (AutoDock 4.2) or Vina.

Interaction Mapping
The diagram below illustrates the expected binding mode based on similar hydrazone

pharmacophores.

Ligand: N-H Receptor: Glu/Asp
(H-Bond Acceptor)

 H-Bond

Ligand: C=O Receptor: Arg/Lys
(H-Bond Donor)

 H-Bond

Ligand: Phenyl Rings Receptor: Phe/Trp
(Pi-Stacking)

 Pi-Pi T-Shaped

Click to download full resolution via product page

Figure 2: Predicted pharmacophoric interactions with protein active site residues.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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